molecular formula C16H14F3N5S B12246235 1-{Thieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

1-{Thieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B12246235
M. Wt: 365.4 g/mol
InChI Key: JFMFRHHCHNBHGI-UHFFFAOYSA-N
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Description

1-{Thieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core and a trifluoromethyl-substituted pyridine ring, makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

The synthesis of 1-{Thieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using formic acid or triethyl orthoformate . The resulting thieno[3,2-d]pyrimidin-4-ones are then further functionalized to introduce the piperazine and pyridine moieties. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific solvents, catalysts, and temperature controls.

Chemical Reactions Analysis

1-{Thieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or toluene, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{Thieno[3,2-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential anticancer agent . The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H14F3N5S

Molecular Weight

365.4 g/mol

IUPAC Name

4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine

InChI

InChI=1S/C16H14F3N5S/c17-16(18,19)11-1-2-13(20-9-11)23-4-6-24(7-5-23)15-14-12(3-8-25-14)21-10-22-15/h1-3,8-10H,4-7H2

InChI Key

JFMFRHHCHNBHGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=NC4=C3SC=C4

Origin of Product

United States

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